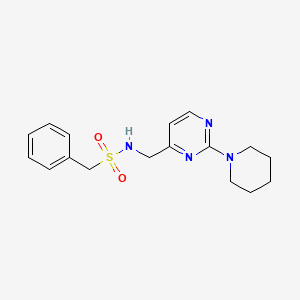
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide, also known as PPS, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has shown promising results in various studies due to its unique chemical structure.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide' involves the reaction of 2-(piperidin-1-yl)pyrimidine-4-carbaldehyde with N-phenylmethanesulfonamide in the presence of a reducing agent to form the intermediate 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)ethanimine. This intermediate is then reacted with formaldehyde and a reducing agent to form the final product.
Starting Materials
2-(piperidin-1-yl)pyrimidine-4-carbaldehyde, N-phenylmethanesulfonamide, reducing agent, formaldehyde
Reaction
Step 1: React 2-(piperidin-1-yl)pyrimidine-4-carbaldehyde with N-phenylmethanesulfonamide in the presence of a reducing agent to form 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)ethanimine., Step 2: React the intermediate 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)ethanimine with formaldehyde and a reducing agent to form the final product '1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide'.
Mecanismo De Acción
The mechanism of action of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in various disease processes. It has also been shown to modulate the immune response and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species. In addition, 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has been shown to modulate the immune response by regulating the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high bioavailability. However, one limitation of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the study of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide. One potential area of research is the development of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide-based therapeutics for the treatment of inflammatory diseases. Another potential area of research is the study of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide in combination with other compounds for the treatment of cancer. Additionally, the potential use of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide in the treatment of neurological disorders and cardiovascular diseases warrants further investigation.
Aplicaciones Científicas De Investigación
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of cardiovascular diseases and neurological disorders.
Propiedades
IUPAC Name |
1-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,14-15-7-3-1-4-8-15)19-13-16-9-10-18-17(20-16)21-11-5-2-6-12-21/h1,3-4,7-10,19H,2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDVJXBMVBELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2847845.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2847847.png)
![2-[(3,5-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2847849.png)
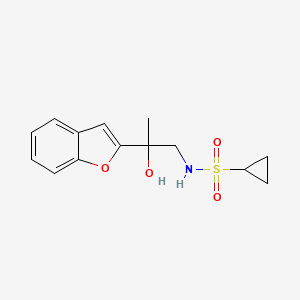
![5-bromo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2847852.png)
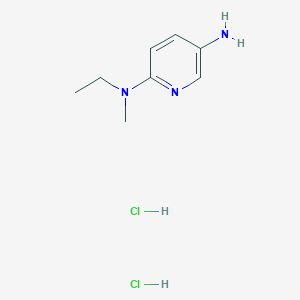
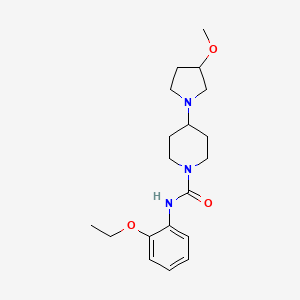
![N-(Oxan-3-yl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2847855.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2847856.png)
![Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2847858.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate](/img/structure/B2847860.png)
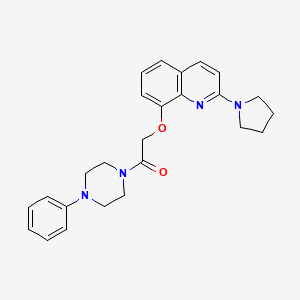
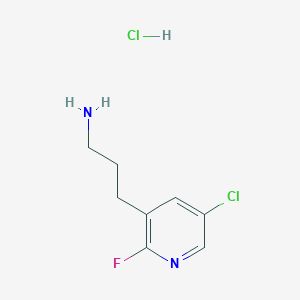
![5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B2847865.png)